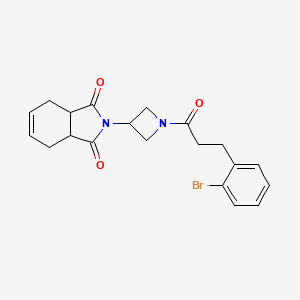

![molecular formula C20H14N6O2S2 B2585445 (E)-N1-(pyridin-4-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine CAS No. 847048-65-1](/img/structure/B2585445.png)

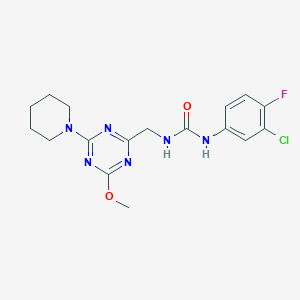

(E)-N1-(pyridin-4-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N1-(pyridin-4-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a useful research compound. Its molecular formula is C20H14N6O2S2 and its molecular weight is 434.49. The purity is usually 95%.

BenchChem offers high-quality (E)-N1-(pyridin-4-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N1-(pyridin-4-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

Quinoxalines are notable for their unique and versatile applications due to their nitrogen-embedded heterocyclic structures. One example involves the synthesis of organic salt through oxidative cyclization processes, highlighting the potential for generating new compounds within this class under mild conditions and with high purity, as detailed in a study by Faizi et al. (2018) Faizi et al., 2018. This underscores the adaptability and reactivity of quinoxaline derivatives for synthesizing novel materials.

Chemosensing Applications

Quinoxaline derivatives have been identified as effective chemosensors, especially for metal ions. For instance, hexaazatriphenylene derivatives exhibit selective, ratiometric, and colorimetric fluorescence for Zn(2+) ions, demonstrating their utility in detecting metal ions in various settings Zhang et al., 2013. The ability to visually observe interactions with Zn(2+) through color change signifies the importance of quinoxaline frameworks in developing sensitive detection methods for environmental and analytical chemistry.

Electropolymerization and Material Applications

New methodologies for synthesizing fluorescent polymers incorporating quinoxaline moieties have been explored, with applications in electropolymerization and the creation of ion-sensitive materials. A study by Carbas et al. (2012) elaborated on the electrochemical polymerization of a terthienyl-based polymer bearing pendant quinoxaline groups, highlighting its reversible redox behavior and sensitivity towards Fe(3+) ions, which is crucial for developing advanced material applications Carbas et al., 2012.

Organic Synthesis Enhancements

The catalysis and synthesis of quinoxaline derivatives have been improved, offering efficient pathways to produce 2,3-disubstituted quinoxalines and related compounds. This is exemplified by a process using bismuth(III) triflate for the cyclocondensation of arene-1,2-diamines with 1,2-dicarbonyls, facilitating the synthesis of pyrido[2,3-b]pyrazine derivatives under mild conditions Yadav et al., 2008.

Propriétés

IUPAC Name |

1-[(E)-pyridin-4-ylmethylideneamino]-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N6O2S2/c21-19-18(30(27,28)16-6-3-11-29-16)17-20(25-15-5-2-1-4-14(15)24-17)26(19)23-12-13-7-9-22-10-8-13/h1-12H,21H2/b23-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSSLZJPFHAQMQ-FSJBWODESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CC=NC=C4)N)S(=O)(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CC=NC=C4)N)S(=O)(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N1-(pyridin-4-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

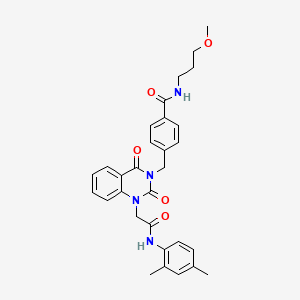

![3-(4-isopropoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2585362.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-bromobenzamide](/img/structure/B2585364.png)

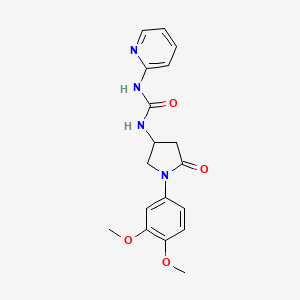

![N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2585372.png)

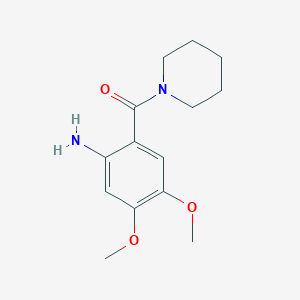

![3-[Bis(3-aminopropyl)amino]propanoic acid trihydrochloride](/img/structure/B2585374.png)

![1-[(1-Ethylpyrrolidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2585375.png)

![3-methoxy-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2H-indazole-6-carboxamide](/img/structure/B2585376.png)

![N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)acetamide](/img/structure/B2585381.png)

![[(Thiophene-2-carbonyl)amino] acetic acid methyl ester](/img/structure/B2585384.png)